molecular formula C7H9F6N3O4S2 B6310698 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide;  98% CAS No. 353239-12-0

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide; 98%

Cat. No. B6310698
CAS RN: 353239-12-0
M. Wt: 377.3 g/mol
InChI Key: CPONMEPSPYLZOO-UHFFFAOYSA-O
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Description

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, also known as DMI-TFSI, is an ionic liquid composed of two organic cations and two anions. It is a colorless, odorless, and non-flammable liquid at room temperature . It has a CAS No. of 353239-12-0 and a chemical formula of C7H9F6N3O4S2 .


Synthesis Analysis

The synthesis pathway for 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide involves the reaction of 1,2-dimethylimidazole with trifluoromethanesulfonic anhydride in the presence of a base. The reaction steps are as follows:


Molecular Structure Analysis

The unique properties of 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide are due to its ionic structure. The two cations, 1,2-dimethylimidazolium and trifluoromethylsulfonyl, are held together by ionic interaction. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid .


Chemical Reactions Analysis

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is a versatile reagent that has been widely used in various scientific fields such as organic synthesis, catalysis, and materials science due to its unique properties such as its low vapor pressure, high thermal stability, and good solubility.


Physical And Chemical Properties Analysis

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide has a molecular weight of 377.28, a melting point below room temperature, a viscosity of 106 cP at 25 °C, and a conductivity of 1.08 mS/cm at 25 °C . It is a colorless, odorless, and non-flammable liquid at room temperature and has a melting point of -51 °C.

Scientific Research Applications

Electrolytes in Battery Manufacturing

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide: is utilized as an electrolyte in battery manufacturing due to its high ionic conductivity and thermal stability . Its non-volatility and ability to operate at high temperatures make it suitable for advanced battery technologies, including lithium/sodium ion batteries.

Dye-Sensitized Solar Cells

This compound finds application in dye-sensitized solar cells (DSSCs) as a component of the electrolyte . Its ionic nature improves the efficiency of charge transfer processes, which is crucial for the conversion of solar energy into electricity.

Conducting Polymers

In the field of conducting polymers, 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide serves as a solvent and processing medium . Its properties facilitate the synthesis and manipulation of polymers that conduct electricity, which are used in various electronic devices.

Intercalation Electrode Materials

The ionic liquid is used in the synthesis of intercalation electrode materials . These materials are essential for energy storage devices as they allow for the insertion and extraction of ions, a process that is key to the operation of batteries.

Organic Synthesis

As an oxidizing agent, it is involved in organic synthesis to prepare valuable chemical intermediates . Its stability and solubility in organic reactions make it a versatile reagent for synthesizing a wide range of organic compounds.

Catalysis

In catalysis, 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is used due to its ability to stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity.

Materials Science

The compound is applied in materials science, particularly in the development of 2-D materials . Its unique properties help in the exfoliation and stabilization of these materials, which have potential uses in nanotechnology and electronics.

CO2 Conversion

Its protic nature is being explored for converting CO2 into useful products . This application is particularly significant in the context of carbon capture and utilization strategies to mitigate climate change.

Safety and Hazards

Studies have shown that 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is non-toxic and non-irritating to skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic, making it a safe reagent for laboratory use.

Future Directions

Ionic liquids like 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, due to their unique properties, have promising applications in various fields. For instance, they have a good application prospect in lithium-ion batteries . In the future, it could be used in the development of new materials, in drug delivery systems, and in the synthesis of new molecules.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-1H-imidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.C2F6NO4S2/c1-5-6-3-4-7(5)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4H,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPONMEPSPYLZOO-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C[NH+]1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide

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